molecular formula C16H15NS B279509 N-(1-naphthylmethyl)-N-(2-thienylmethyl)amine

N-(1-naphthylmethyl)-N-(2-thienylmethyl)amine

Katalognummer: B279509
Molekulargewicht: 253.4 g/mol
InChI-Schlüssel: KQTVPLXTFHVKDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-naphthylmethyl)-N-(2-thienylmethyl)amine is a synthetic compound that was first synthesized in 1981 by Alexander Shulgin. This compound is a member of the 2C family of phenethylamines and is known for its unique structure and potential applications in scientific research.

Wirkmechanismus

The mechanism of action of N-(1-naphthylmethyl)-N-(2-thienylmethyl)amine is not fully understood. However, it is believed to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of various physiological and psychological processes.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. These effects may include changes in neurotransmitter levels, alterations in brain activity, and changes in behavior.

Vorteile Und Einschränkungen Für Laborexperimente

N-(1-naphthylmethyl)-N-(2-thienylmethyl)amine has several advantages and limitations for use in laboratory experiments. Some advantages may include its unique structure and potential applications in various fields of research. However, limitations may include its potential toxicity and limited availability.

Zukünftige Richtungen

There are several future directions for research on N-(1-naphthylmethyl)-N-(2-thienylmethyl)amine. Some potential areas of study may include its potential use as a therapeutic agent for various neurological disorders, its effects on brain function and behavior, and its potential applications in the field of medicinal chemistry. Further research is needed to fully understand the potential applications and limitations of this compound.

Synthesemethoden

The synthesis of N-(1-naphthylmethyl)-N-(2-thienylmethyl)amine involves the reaction of 2-thiophenemethylamine with 1-naphthylmethyl chloride in the presence of a base. The resulting compound is then purified and characterized using various analytical techniques.

Wissenschaftliche Forschungsanwendungen

N-(1-naphthylmethyl)-N-(2-thienylmethyl)amine has been studied for its potential use in various fields of scientific research. This compound has been found to have a unique mechanism of action and may have potential applications in the fields of neuroscience, pharmacology, and medicinal chemistry.

Eigenschaften

Molekularformel

C16H15NS

Molekulargewicht

253.4 g/mol

IUPAC-Name

1-naphthalen-1-yl-N-(thiophen-2-ylmethyl)methanamine

InChI

InChI=1S/C16H15NS/c1-2-9-16-13(5-1)6-3-7-14(16)11-17-12-15-8-4-10-18-15/h1-10,17H,11-12H2

InChI-Schlüssel

KQTVPLXTFHVKDA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2CNCC3=CC=CS3

Kanonische SMILES

C1=CC=C2C(=C1)C=CC=C2CNCC3=CC=CS3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.